

YM155: A Transcriptional Inhibitor of Survivin - A Technical Guide

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Compound of Interest		
Compound Name:	Sepantronium Bromide	
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Introduction

YM155, also known as **sepantronium bromide**, is a small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2][3][4] Survivin is highly expressed in most human cancers while being almost undetectable in normal adult tissues, making it a compelling target for cancer therapy.[1][2][5][6] YM155 was identified through high-throughput screening using a survivin gene promoter-luciferase reporter system.[1][6][7] It has demonstrated potent antitumor activities in a variety of human cancer models by inhibiting the transcription of the BIRC5 gene, which encodes for survivin.[1][7][8][9] This technical guide provides an in-depth overview of YM155, focusing on its mechanism of action as a transcriptional inhibitor of survivin, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Transcriptional Inhibition of Survivin

YM155 selectively suppresses the expression of survivin at both the mRNA and protein levels. [1][8] Its primary mechanism of action is the inhibition of survivin gene transcription.[1][4]

Interaction with the Survivin Promoter and Transcription Factors





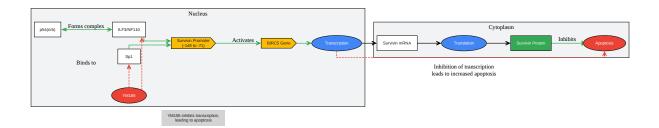


Studies have shown that YM155's inhibitory effects are largely mediated through the 269 bp core promoter region of the survivin gene.[1][4] The molecule disrupts the binding of key transcription factors to this promoter region.

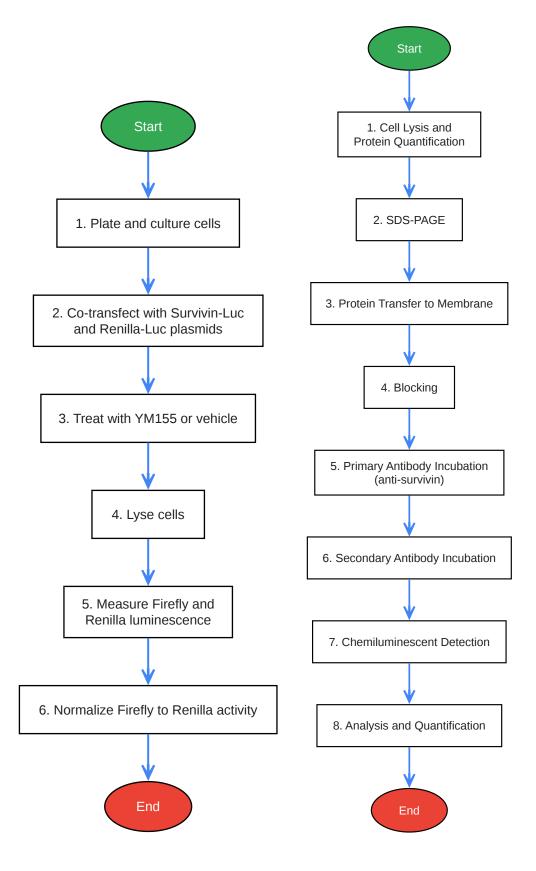
- Interleukin Enhancer-binding Factor 3 (ILF3/NF110): YM155 directly binds to the
 transcription factor ILF3 (specifically the NF110 isoform).[2][3][10] Overexpression of
 ILF3/NF110 enhances survivin promoter activity, and this enhancement is attenuated by
 YM155 in a concentration-dependent manner.[2][3] This suggests that ILF3/NF110 is a
 physiological target of YM155 for survivin suppression.[2][3] YM155 also induces the
 disruption of the ILF3/p54(nrb) complex, which is required for survivin expression.[10]
- Specificity Protein 1 (Sp1): YM155 has been shown to abrogate the binding of nuclear proteins to the -149 to -71 region of the survivin core promoter, where Sp1 is a major candidate.[1][4] YM155 treatment induces the re-subcellular localization of Sp1 without inhibiting its expression.[1][4] Forced expression of Sp1 can neutralize the YM155-mediated downregulation of survivin promoter activity, highlighting the pivotal role of Sp1 in YM155's mechanism.[1][4]

The following diagram illustrates the proposed mechanism of YM155 in inhibiting survivin transcription.









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